Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate
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Overview
Description
Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate is an organic compound with the molecular formula C11H12ClNO4 and a molecular weight of 257.67 g/mol . This compound is an ester, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate typically involves the esterification of 3-(3-Chloro-2-nitrophenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: 3-(3-Amino-2-nitrophenyl)propanoate.
Reduction: 3-(3-Chloro-2-nitrophenyl)propanoic acid and ethanol.
Substitution: 3-(3-Methoxy-2-nitrophenyl)propanoate.
Scientific Research Applications
Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing the active 3-(3-Chloro-2-nitrophenyl)propanoic acid, which can then interact with cellular components to exert its effects. The nitro group may also play a role in its biological activity by undergoing reduction to form reactive intermediates .
Comparison with Similar Compounds
Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate can be compared with other esters such as:
Ethyl 3-(2-Hydroxyphenyl)propanoate: Differing by the presence of a hydroxyl group instead of a nitro group.
Ethyl 3-(2-Nitrophenyl)propanoate: Differing by the position of the nitro group on the phenyl ring.
Ethyl 3-(3-Chloro-4-nitrophenyl)propanoate: Differing by the position of the chlorine and nitro groups
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-(3-chloro-2-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-2-17-10(14)7-6-8-4-3-5-9(12)11(8)13(15)16/h3-5H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSXXGIRGVRZDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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